molecular formula C18H12ClN3O2 B14385330 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- CAS No. 90059-40-8

4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)-

Cat. No.: B14385330
CAS No.: 90059-40-8
M. Wt: 337.8 g/mol
InChI Key: WDXFLBLHKQYIIP-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 4-chlorophenyl group and a 3-methyl-5-isoxazolyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions: Introduction of the 4-chlorophenyl group and the 3-methyl-5-isoxazolyl group can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the quinazolinone core.

    Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions could introduce new substituents at the aromatic rings.

Scientific Research Applications

4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- would depend on its specific biological target. Generally, quinazolinones can interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the 4-chlorophenyl and 3-methyl-5-isoxazolyl groups might influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 2-phenyl-3-(3-methyl-5-isoxazolyl)-
  • 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(5-isoxazolyl)-
  • 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-4-isoxazolyl)-

Uniqueness

The unique combination of the 4-chlorophenyl and 3-methyl-5-isoxazolyl groups in 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- may confer distinct chemical and biological properties compared to other quinazolinone derivatives. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and potential interactions with biological targets.

Properties

CAS No.

90059-40-8

Molecular Formula

C18H12ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one

InChI

InChI=1S/C18H12ClN3O2/c1-11-10-16(24-21-11)22-17(12-6-8-13(19)9-7-12)20-15-5-3-2-4-14(15)18(22)23/h2-10H,1H3

InChI Key

WDXFLBLHKQYIIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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